molecular formula C17H21NO2 B194451 Apoatropine CAS No. 500-55-0

Apoatropine

Cat. No. B194451
CAS RN: 500-55-0
M. Wt: 271.35 g/mol
InChI Key: WPUIZWXOSDVQJU-XYPWUTKMSA-N
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Description

Apoatropine (also known as atropatropine) is a member of the class of tropane alkaloids . It is an ester formed from tropine and atropic acid . Apoatropine can be found in plants of the Solanaceae family . It is a bitter crystalline alkaloid .


Synthesis Analysis

Apoatropine can be synthesized from atropine sulfate . A continuous-flow synthesis of atropine has been reported that features an unusual hydroxymethylation and separation of several byproducts with high structural similarity to atropine .


Molecular Structure Analysis

The molecular structure of Apoatropine was elucidated by comparing molecular mass (ΔM), retention-times, and full-scan MS^n spectra with those of the parent drug .


Chemical Reactions Analysis

Atropine is prone to E1cB elimination, giving the conjugated byproduct apoatropine . Due to the close structural similarity, separation of atropine from apoatropine presents an exceptional challenge .


Physical And Chemical Properties Analysis

Apoatropine is a white or off-white crystalline substance . It is soluble in water, alcohol, and ether . The melting point of its HCl salt is greater than 236°C, at which point it decomposes .

Scientific Research Applications

Tropane Alkaloids Analysis

Apoatropine, as a tropane alkaloid, has been a subject of interest in the analysis of teas and herbal teas. A study by Romera-Torres et al. (2018) developed a method for determining 13 tropane alkaloids, including apoatropine, in tea and herbal tea samples using high-performance liquid chromatography. This method highlighted the presence of tropane alkaloids in several samples, emphasizing apoatropine's role in such analyses (Romera-Torres et al., 2018).

Metabolism Studies

Chen et al. (2007) investigated the in-vivo and in-vitro metabolism of atropine, identifying apoatropine as one of its metabolites. This study utilized LC-MSn methods, showing the significance of apoatropine in understanding the metabolic pathways of atropine (Chen et al., 2007).

Alkaloid Content in Plant Cultures

Research into genetically transformed root cultures of Datura innoxia Mill. and Atropa belladonna L. included the analysis of apoatropine. Kursinszki et al. (2005) developed a high-performance liquid chromatographic method for simultaneous determination of several tropane alkaloids, including apoatropine, offering insights into the alkaloid content in these plant cultures (Kursinszki et al., 2005).

Rapid Resolution Liquid Chromatography

Zimmermann et al. (2012) described a rapid resolution liquid chromatography (RRLC) method for analyzing atropine sulfate and its degradation products, including apoatropine. This method was used for quality monitoring of atropine preparations, demonstrating apoatropine's role in pharmaceutical analysis (Zimmermann et al., 2012).

Detection and Screening

A study by Wang et al. (2020) established an indirect competitive enzyme-linked immunosorbent assay for tropane alkaloids detection, including apoatropine. This assay was used for rapid screening of these alkaloids in various samples, highlighting the importance of apoatropine in toxicological and quality control contexts (Wang et al., 2020).

Ethnopharmacology and Traditional Medicine

In the context of ethnopharmacology, apoatropine's role in traditional medicine and its therapeutic applications have been discussed. Gilani and Atta-ur-rahman (2005) explored how traditional cures and folk knowledge, which may include plants containing tropane alkaloids like apoatropine, contribute to modern pharmacology (Gilani & Atta-ur-rahman, 2005).

Safety And Hazards

Apoatropine is considered poisonous . It is said to be 20 times more toxic than atropine .

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3/t14-,15+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUIZWXOSDVQJU-XYPWUTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023633
Record name Apoatropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apoatropin

CAS RN

500-55-0
Record name Apoatropine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apoatropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apoatropine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name APOATROPINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
732
Citations
L Kursinszki, H Hank, I László, É Szőke - Journal of chromatography A, 2005 - Elsevier
A new high-performance liquid chromatographic method is described for tropane alkaloid analysis in genetically transformed root cultures of Datura innoxia Mill. and Atropa belladonna …
Number of citations: 92 www.sciencedirect.com
JC Krantz Jr, JW Forrest… - Proceedings of the …, 1954 - journals.sagepub.com
… apoatropine as an antispasmodic and also to compare it with its methyl bromide, which to our knowledge has never been compared. Materials. The apoatropine … Apoatropine methyl …
Number of citations: 7 journals.sagepub.com
H Hank, É Szoke, K Tóth, I László, L Kursinszki - Chromatographia, 2004 - Springer
… Hyoscyamine, scopolamine and apoatropine were determined … apoatropine in the hairy root cultures and reorganised plants, too. The best recovery value was obtained for apoatropine …
Number of citations: 27 link.springer.com
EI Rosenblum, WS Taylor - Journal of Pharmacy and …, 1955 - Wiley Online Library
… of apoatropine, as … for apoatropine, to investigate the possibility of using a bromine absorption method, and to extend the study to belladonnine, which is readily formed from apoatropine …
Number of citations: 3 onlinelibrary.wiley.com
G Fodor, R Dharanipragada - Natural product reports, 1994 - pubs.rsc.org
Besides the known alkaloids butropine, valtropine, apoatropine, and 6-hydroxyhyoscyamamine, a new alkaloid has been isolated'from Duboisia myoporoides. The empirical formula is C…
Number of citations: 62 pubs.rsc.org
C Kirchhoff, Y Bitar, S Ebel, U Holzgrabe - Journal of Chromatography A, 2004 - Elsevier
… Under basic conditions atropine can directly eliminate a water molecule resulting in apoatropine (… In any case, apoatropine has to be regarded as the main degradation product. …
Number of citations: 62 www.sciencedirect.com
J Marín‐Sáez, R Romero‐González… - Drug testing and …, 2018 - Wiley Online Library
… Figure 1 shows the extracted ion chromatograms of 3 analytes (tropine, scopolamine and apoatropine). As result of these experiments, the separation of the targeted compounds can be …
T Irgashev, IA Israilov, ND Abdullaev… - Chemistry of Natural …, 1977 - Springer
Continuing the separation of the combined alkaloids of Corydalis gortschakovii [I, 2] collected in the upper reaches of the R. Pskem in the flowering period, we have isolated a new liquid …
Number of citations: 2 link.springer.com
A Romera-Torres, R Romero-González, JLM Vidal… - Analytical …, 2018 - pubs.rsc.org
… Good recoveries were obtained with graphene (70 to 96%), GCB and PSA (87–103%), C18 (62–105%) and Z-Sep+ (64–123%), but using these sorbents, apoatropine provided …
Number of citations: 17 pubs.rsc.org
W Lund, T Waaler - Acta Chemica Scandinavica, 1968 - pubmed.ncbi.nlm.nih.gov
The kinetics of atropine and apoatropine in aqueous solutions The kinetics of atropine and apoatropine in aqueous solutions …
Number of citations: 31 pubmed.ncbi.nlm.nih.gov

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